molecular formula C11H10N2O2 B1399964 1-(4-Cyanophenyl)azetidine-3-carboxylic acid CAS No. 1260892-88-3

1-(4-Cyanophenyl)azetidine-3-carboxylic acid

Cat. No. B1399964
CAS RN: 1260892-88-3
M. Wt: 202.21 g/mol
InChI Key: WNSFGMSOYHIMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyanophenyl)azetidine-3-carboxylic acid (1-CPA) is a carboxylic acid derivative of azetidine, a cyclic organic compound. It is a colorless liquid with a melting point of −4.7 °C. 1-CPA is a powerful reagent used in organic synthesis, and has found a number of applications in the field of biochemistry. In particular, it has been used in the synthesis of a variety of natural products, including peptides, nucleosides, and aminoglycosides.

Scientific Research Applications

Proline Metabolism and Protein Conformation Studies

1-(4-Cyanophenyl)azetidine-3-carboxylic acid and its analogs, such as azetidine‐2‐carboxylic acid, are used in the study of proline metabolism and protein conformation. For instance, azetidine‐2‐carboxylic acid was synthesized and its biological activity was examined in Arabidopsis thaliana and Escherichia coli, highlighting its use in uptake and incorporation studies (Verbruggen, Montagu, & Messens, 1992).

Synthesis of Enantiopure Azetidine 2-Carboxylic Acids

Enantiopure azetidine 2-carboxylic acids, closely related to 1-(4-Cyanophenyl)azetidine-3-carboxylic acid, are synthesized for use in peptide research. They serve as analogs of phenylalanine and are used in tripeptide synthesis, indicating their importance in peptide chemistry and molecular biology research (Couty, Evano, & Rabasso, 2003).

Impact on Ion Uptake and Release in Plants

Research on azetidine 2-carboxylic acid, a compound structurally similar to 1-(4-Cyanophenyl)azetidine-3-carboxylic acid, has revealed its impact on ion uptake and release in barley roots. This demonstrates its potential application in plant physiology and biochemistry studies (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Presence in the Food Chain

Studies have identified azetidine-2-carboxylic acid, which is structurally related to 1-(4-Cyanophenyl)azetidine-3-carboxylic acid, in food products like sugar beets. This research is significant for understanding the potential impact of such compounds on human health and the food chain (Rubenstein et al., 2009).

Development of Chiral Bicyclic Azetidine Derivatives

The synthesis of (2S)-N-Benzoyl-2-azetidinecarboxylic acid derivatives, which are related to 1-(4-Cyanophenyl)azetidine-3-carboxylic acid, has been explored. These derivatives have potential applications in medicinal chemistry and the development of pharmaceutical compounds (Barrett, Dozzo, White, & Williams, 2002).

Transition Metal Complexes

Transition metal complexes of azetidine-2-carboxylic acid, akin to 1-(4-Cyanophenyl)azetidine-3-carboxylic acid, have been studied. These complexes are similar to those of proline, indicating the potential for 1-(4-Cyanophenyl)azetidine-3-carboxylic acid in coordination chemistry and materials science (White & Joesten, 1976).

properties

IUPAC Name

1-(4-cyanophenyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-5-8-1-3-10(4-2-8)13-6-9(7-13)11(14)15/h1-4,9H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSFGMSOYHIMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyanophenyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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